PCN-66 Exhibits 5-Fold Higher Relative Potency for CYP1A1 Induction than Its Isomer PCN-67 in Rat Hepatocytes
In a 14-day repeat-dose study in female Harlan Sprague-Dawley rats, PCN-66 demonstrated a relative potency (REP) range of 0.0015–0.0072 for CYP1A1 induction compared to TCDD, while its isomer PCN-67 exhibited a REP range of only 0.00029–0.00067 [1]. This 5-fold difference in potency directly impacts the assignment of toxic equivalency factors (TEFs) and the accuracy of dioxin-like toxicity risk assessments.
| Evidence Dimension | Relative potency (REP) for CYP1A1 induction vs. TCDD |
|---|---|
| Target Compound Data | REP range: 0.0015 – 0.0072 |
| Comparator Or Baseline | PCN-67 (1,2,3,5,6,7-hexachloronaphthalene): REP range 0.00029 – 0.00067 |
| Quantified Difference | 5.2-fold higher potency for PCN-66 (based on upper bound comparison: 0.0072 / 0.00067 ≈ 10.7; lower bound: 0.0015 / 0.00029 ≈ 5.2) |
| Conditions | Female Harlan Sprague-Dawley rats; oral gavage in corn oil:acetone (99:1); 2-week dosing; hepatic microsomal EROD activity assay |
Why This Matters
Procurement of PCN-66, rather than a surrogate hexachloronaphthalene mixture, is essential for accurate toxic equivalency factor (TEF) derivation and dioxin-like activity quantification in environmental samples.
- [1] Hooth MJ, Nyska A, Fomby LM, et al. Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats. Toxicology. 2012;301(1-3):85-93. View Source
